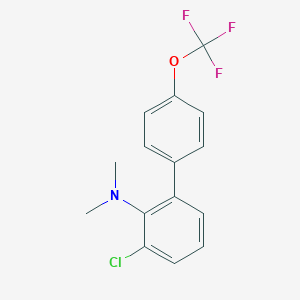
(3-Chloro-4'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a biphenyl derivative that features a chlorine atom, a trifluoromethoxy group, and a dimethylamine group. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using nucleophilic substitution reactions, where a suitable trifluoromethoxy precursor reacts with the biphenyl core.
Industrial Production Methods
Industrial production methods for (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for chlorination, dimethylamine for amination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with an ethanone group instead of a dimethylamine group.
4’-Chloro-(1,1’-biphenyl)-4-amine: Similar structure but with a chloro and amine group.
Uniqueness
(3-Chloro-4’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is unique due to the presence of both a trifluoromethoxy group and a dimethylamine group, which can impart distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H13ClF3NO |
|---|---|
Peso molecular |
315.72 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethyl-6-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)14-12(4-3-5-13(14)16)10-6-8-11(9-7-10)21-15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
FIFLFXFDTLAPAZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1Cl)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















